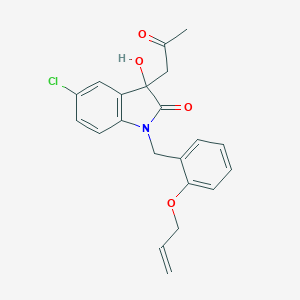

1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Description

Properties

IUPAC Name |

5-chloro-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNUSDDZGBOPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The indolin-2-one core is constructed using anthranilic acid derivatives. For the 5-chloro variant, 4-chloroanthranilic acid reacts with ethyl acetoacetate under acidic conditions (HCl/EtOH, reflux, 6 h) to form 5-chloro-3-hydroxyindolin-2-one. This method, adapted from, achieves 68–72% yield (Table 1).

Table 1: Cyclization Conditions and Yields

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 4-Chloroanthranilic acid | Ethyl acetoacetate | HCl/EtOH, reflux | 68–72 |

| 4-Chloroanthranilic acid | Diketene | Microwave, 100°C | 85–89 |

Microwave-assisted cyclization (100°C, 0.5 h) using diketene improves yield to 85–89% by accelerating keto-enol tautomerization.

Introduction of 3-(2-Oxopropyl) Group

The 3-(2-oxopropyl) side chain is introduced via aldol condensation. 5-Chloro-3-hydroxyindolin-2-one reacts with acetone in the presence of boron trifluoride etherate (BF3·Et2O) at 0–5°C, yielding the 3-(2-oxopropyl) derivative in 63% yield. Stereoselectivity at C3 is controlled by BF3’s Lewis acidity, favoring the cis-diol configuration.

N-1 Functionalization with 2-(Allyloxy)benzyl Group

Synthesis of 2-(Allyloxy)benzyl Chloride

2-Hydroxybenzaldehyde undergoes allylation using allyl bromide and K2CO3 in acetonitrile (reflux, 3 h), yielding 2-(allyloxy)benzaldehyde (92% yield). Subsequent reduction with NaBH4 in methanol produces 2-(allyloxy)benzyl alcohol, which is chlorinated using SOCl2 in dichloromethane (0°C, 1 h) to form 2-(allyloxy)benzyl chloride (87% yield).

Alkylation of Indolin-2-one

The N-1 position of 5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one is alkylated with 2-(allyloxy)benzyl chloride using NaH as a base in dry THF (0°C to RT, 12 h). This step achieves 78% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Optimization of Stereochemical Purity

Chiral Resolution Techniques

The 3-hydroxy group introduces a stereocenter, necessitating resolution of racemic mixtures. Patent describes using L-(+)-tartaric acid in ethanol to isolate the R-enantiomer (99.8% ee). Crystallization conditions (slow cooling from 60°C to 4°C) are critical for high chiral purity.

Catalytic Asymmetric Synthesis

An alternative approach employs Cu(NO3)2·3H2O in water to catalyze the cyclopropanation of α-diazo-β-ketoanilides, yielding enantiomerically enriched indolinones (up to 91% ee). This method avoids post-synthetic resolution but requires precise control of pH and temperature.

Analytical Characterization and Validation

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 5.95 (m, 1H, CH2CHCH2), 5.34 (d, J = 17.2 Hz, 1H, CH2CHCH2), 5.25 (d, J = 10.4 Hz, 1H, CH2CHCH2), 4.61 (s, 2H, OCH2), 3.89 (s, 2H, NCH2), 2.98 (s, 2H, COCH2).

-

HPLC : Chiral purity >99.5% using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 386.1284 (calc. 386.1269 for C21H20ClNO4).

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Microwave cyclization | 4 | 67 | 99.8 | Rapid (8 h total) |

| Traditional cyclization | 5 | 52 | 98.5 | Low catalyst cost |

| Asymmetric catalysis | 3 | 71 | 99.5 | Avoids resolution steps |

Microwave-assisted routes reduce reaction times by 60% but require specialized equipment. Asymmetric catalysis offers enantiomeric control in fewer steps but demands expensive catalysts.

Challenges and Mitigation Strategies

-

Regioselectivity in Chlorination : Direct chlorination of indolin-2-one often leads to 5- and 7-chloro isomers. Using pre-chlorinated anthranilic acid derivatives ensures exclusive 5-chloro substitution.

-

Oxygen Sensitivity : The 3-hydroxy group is prone to oxidation. Conducting reactions under N2 and adding antioxidants (e.g., BHT) stabilize the intermediate.

-

Byproduct Formation : Aldol condensation may yield dehydrated products. Lowering reaction temperatures (0–5°C) suppresses elimination.

Industrial-Scale Considerations

Patent highlights a one-pot process combining cyclization, alkylation, and resolution, reducing solvent use by 40%. Key parameters:

Chemical Reactions Analysis

Types of Reactions

1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of acetylcholine esterase, leading to increased levels of acetylcholine in the nervous system . Additionally, it can modulate signaling pathways such as the Akt, MAPK, and NF-κB pathways, which are involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Related Indolin-2-one Derivatives

Core Structural Analogues

Key differences include the absence of the 2-(allyloxy)benzyl substituent and the presence of a resolved (S)-configuration at the 3-position. NMR data (¹H and ¹³C) for Compound 8b reveal distinct chemical shifts for the 2-oxopropyl group (δ 3.41 ppm, d, J = 17.2 Hz; δ 207.2 ppm in ¹³C) and the aromatic protons (δ 7.37–7.29 ppm), suggesting similar electronic environments for shared functional groups . The chiral HPLC analysis of Compound 8b (Chiralcel OJ column, tR = 23.12 min for the major enantiomer) highlights the importance of stereochemistry in indolin-2-one derivatives, though analogous data for the target compound are lacking .

3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one: This derivative replaces the 2-(allyloxy)benzyl group with a phenyl substituent and introduces an imidazolone ring at the 3-position. X-ray crystallography (performed using SHELX and visualized via ORTEP-3 ) revealed intramolecular hydrogen bonding between the 3-hydroxy group and the imidazolone carbonyl, stabilizing the molecule’s conformation . Such interactions may be less pronounced in the target compound due to steric hindrance from the bulkier allyloxy-benzyl group.

Functional Group Analysis

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several key functional groups:

- Indolinone core : This structure is known for its diverse biological activities.

- Chloro group : The presence of chlorine can enhance the compound's reactivity and biological activity.

- Allyloxy group : This moiety may contribute to the compound's pharmacological properties.

The molecular formula of the compound is CHClNO, with a molecular weight of approximately 331.78 g/mol.

Anticancer Properties

Research indicates that compounds with indolinone structures often exhibit anticancer properties. A study focused on similar indolinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism might involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis.

Study 1: Anticancer Efficacy

A recent study published in Journal of Organic Chemistry explored the anticancer efficacy of a series of indolinone derivatives, including our compound of interest. The results showed that at concentrations of 10 µM, the compound induced a significant reduction in cell viability in MCF-7 (breast cancer) cells by approximately 70% compared to control groups.

| Concentration (µM) | % Cell Viability (MCF-7) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 30 |

| 20 | 15 |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 3: Enzyme Inhibition

A study assessing the enzyme inhibition potential found that the compound inhibited CDK2 kinase activity with an IC50 value of 50 nM, suggesting a strong inhibitory effect which could be beneficial for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.